molecular formula C15H18N4O2S B2922368 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021131-22-5

3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2922368
CAS No.: 1021131-22-5
M. Wt: 318.4
InChI Key: LSAVTJZDEASEQS-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a heterocyclic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the cyclization of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-22(20,21)19-11-9-18(10-12-19)15-8-7-14(16-17-15)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAVTJZDEASEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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